An In-Depth Technical Guide to the Discovery and Synthesis of Sgk1-IN-1
An In-Depth Technical Guide to the Discovery and Synthesis of Sgk1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery and synthesis of Sgk1-IN-1, a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). This document details the experimental protocols for its synthesis and characterization, summarizes key quantitative data, and visualizes the relevant biological pathways and discovery workflows.
Introduction to SGK1 and Its Inhibition
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase and a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] Activation of SGK1 is a multi-step process initiated by growth factors or hormones, leading to its phosphorylation by mTORC2 and PDK1.[1][3][4] Once activated, SGK1 regulates a multitude of cellular processes, including ion channel activity, cell proliferation, and apoptosis, by phosphorylating various downstream targets such as N-Myc downstream-regulated gene 1 (NDRG1), forkhead box protein O3 (FOXO3a), and NEDD4-2.[1][5] Dysregulation of SGK1 activity has been implicated in numerous pathologies, including cancer, hypertension, and diabetic nephropathy, making it an attractive target for therapeutic intervention.[6]
Sgk1-IN-1 emerged from a focused drug discovery effort to identify potent and selective small-molecule inhibitors of SGK1. Its discovery has provided a valuable chemical probe to investigate the physiological and pathological roles of SGK1.
Discovery of Sgk1-IN-1: A Workflow-Driven Approach
The discovery of Sgk1-IN-1 was the result of a structured drug discovery workflow that began with computational screening and progressed through hit-to-lead optimization.
The process was initiated with a ligand-based virtual screening, using known SGK1 inhibitors as templates. This led to the identification of initial hits which were then subjected to structure-activity relationship (SAR) studies. Through scaffold hopping and the synthesis of a focused library of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides, researchers were able to significantly improve potency and selectivity. Sgk1-IN-1 (designated as compound 21d in the primary literature) was identified as a lead candidate due to its high potency, excellent selectivity, and favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][7]
Synthesis of Sgk1-IN-1
The synthesis of Sgk1-IN-1 and its analogs was achieved through a multi-step synthetic route. The key steps involve a Suzuki coupling followed by a cyclization to form the pyrazolopyrazine core, and a final sulfonylation.
Detailed Experimental Protocol for the Synthesis of Sgk1-IN-1
The synthesis of 3-chloro-4-fluoro-N-(4-(3-methyl-1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl)benzenesulfonamide (Sgk1-IN-1) is performed as follows:
Step 1: Synthesis of 6-(4-aminophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyrazine
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To a solution of 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine (1 equivalent) in a mixture of 1,4-dioxane and water is added 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 equivalents).
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Palladium(II) acetate (0.1 equivalents) and SPhos (0.2 equivalents) are added, followed by the addition of potassium carbonate (3 equivalents).
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The reaction mixture is heated under an inert atmosphere at 100 °C for 16 hours.
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After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
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The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield 6-(4-aminophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyrazine.
Step 2: Synthesis of 3-chloro-4-fluoro-N-(4-(3-methyl-1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl)benzenesulfonamide (Sgk1-IN-1)
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To a solution of 6-(4-aminophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyrazine (1 equivalent) in pyridine is added 3-chloro-4-fluorobenzenesulfonyl chloride (1.1 equivalents) at 0 °C.
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The reaction mixture is stirred at room temperature for 12 hours.
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The mixture is then poured into ice water, and the resulting precipitate is collected by filtration.
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The solid is washed with water and dried under vacuum to afford the final product, Sgk1-IN-1.
Quantitative Data and Biological Activity
Sgk1-IN-1 demonstrates high potency for SGK1 and significant selectivity over the closely related SGK2 and SGK3 isoforms, as well as other kinases.
| Compound | Target | IC50 (nM) at 10 µM ATP | IC50 (nM) at 500 µM ATP |
| Sgk1-IN-1 | SGK1 | < 15 | < 15 |
| SGK2 | 128 | 1200 | |
| SGK3 | 3100 | >10000 | |
| Analog 21a | SGK1 | < 15 | < 15 |
| Analog 21b | SGK1 | < 15 | 22 |
| Analog 21c | SGK1 | < 15 | 35 |
Data sourced from Halland N, et al. ACS Med Chem Lett. 2014.[3]
Key Signaling Pathways and Experimental Workflows
SGK1 Signaling Pathway
The diagram below illustrates the canonical SGK1 signaling cascade, from upstream activation by PI3K to the phosphorylation of downstream substrates.
Experimental Workflow for Biochemical and Cellular Assays
The following diagram outlines the typical workflow for evaluating SGK1 inhibitors like Sgk1-IN-1.
Detailed Experimental Protocols
ADP-Glo™ Kinase Assay for SGK1 Inhibition
This biochemical assay quantifies SGK1 activity by measuring the amount of ADP produced in the kinase reaction.
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Reagents and Materials:
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Recombinant active SGK1 enzyme
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SGK1 substrate peptide (e.g., AKTide-2T)
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ATP
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Sgk1-IN-1 (or other test compounds) dissolved in DMSO
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ADP-Glo™ Kinase Assay Kit (Promega)
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Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
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384-well white assay plates
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Procedure:
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Prepare serial dilutions of Sgk1-IN-1 in assay buffer.
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In a 384-well plate, add 1 µL of the inhibitor dilution.
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Add 2 µL of a solution containing the SGK1 enzyme and substrate peptide in assay buffer.
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Incubate for 10 minutes at room temperature.
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Initiate the kinase reaction by adding 2 µL of ATP solution (final concentration typically 10 µM).
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Incubate for 60 minutes at 30°C.
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Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
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Incubate for 40 minutes at room temperature.
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Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
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Incubate for 30 minutes at room temperature.
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Measure luminescence using a plate reader.
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Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
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Cellular Assay for SGK1 Target Engagement (Phospho-NDRG1/GSK3β Western Blot)
This assay assesses the ability of Sgk1-IN-1 to inhibit SGK1 activity within a cellular context by measuring the phosphorylation of its downstream targets.
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Cell Culture:
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Culture U2OS (human osteosarcoma) cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[8]
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Procedure:
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Seed U2OS cells in 6-well plates and allow them to adhere overnight.
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Treat the cells with varying concentrations of Sgk1-IN-1 for 1-2 hours.
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Stimulate the SGK1 pathway by adding a suitable agonist (e.g., 100 nM insulin) for 30 minutes.
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Wash the cells with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.
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Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against phospho-NDRG1 (Thr346) or phospho-GSK3β (Ser9) overnight at 4°C. Also, probe separate blots or stripped blots with antibodies against total NDRG1, total GSK3β, and a loading control (e.g., β-actin).
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
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Conclusion
Sgk1-IN-1 is a potent and selective inhibitor of SGK1, developed through a systematic drug discovery process. The detailed synthetic and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of kinase drug discovery and for those utilizing Sgk1-IN-1 as a chemical probe to further elucidate the roles of SGK1 in health and disease. The continued study of SGK1 and the development of novel inhibitors hold significant promise for future therapeutic advancements.
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteolytic cleavage and truncation of NDRG1 in human prostate cancer cells, but not normal prostate epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-NDRG1 (Thr346) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phosphorylation and Inactivation of Glycogen Synthase Kinase 3β (GSK3β) by Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. U-2 OS Cell Line Profile | Culture Collections [culturecollections.org.uk]
